Supinoxin

Content Navigation

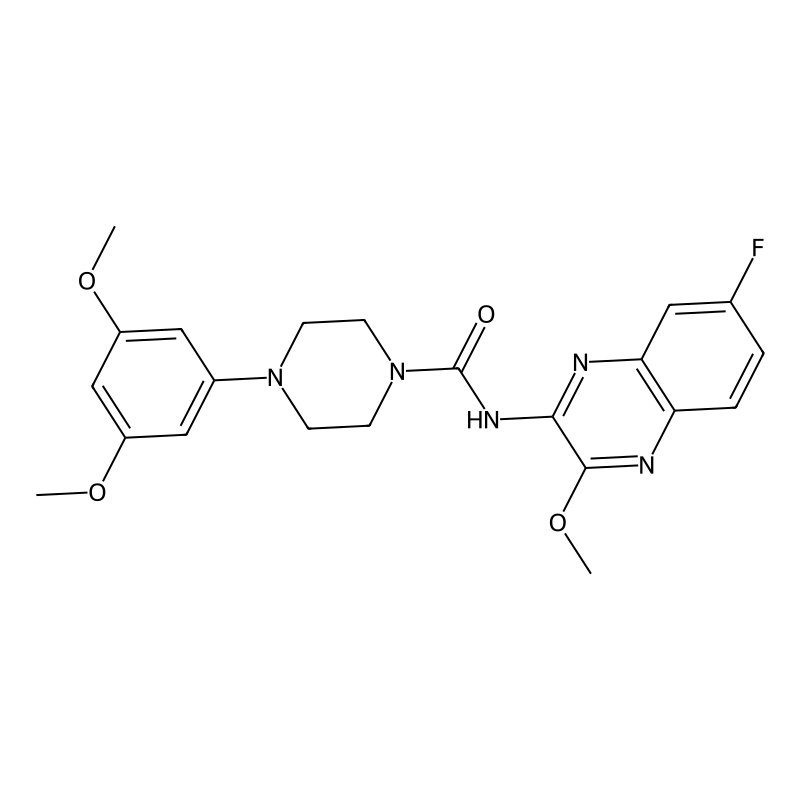

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Molecular Mechanism of Action

Supinoxin, also known as RX-5902, exerts its anti-cancer effects through a targeted interaction with the DDX5 RNA helicase, a protein involved in various aspects of RNA biology and cancer progression [1] [2] [3].

- Primary Target: this compound specifically binds to the tyrosine 593 phosphorylated form of DDX5 (pDDX5), also known as p68 RNA helicase [1] [3]. DDX5 is overexpressed in several cancers, and its phosphorylation at Y593 is linked to proliferative and pro-metastatic activities [1].

- Novel Mechanism: Disruption of Mitochondrial Respiration: Recent 2025 research has revealed that the primary anti-tumor effect of this compound comes from its ability to inhibit mitochondrial oxidative phosphorylation [4] [1] [5].

- By interacting with pDDX5, this compound impairs the expression of key genes essential for the mitochondrial electron transport chain [1].

- This leads to defective cellular respiration and reduced production of adenosine triphosphate (ATP), the cell's primary energy currency [4] [1].

- Cancer cells that depend on oxidative phosphorylation for energy are left unable to grow and proliferate [4].

- Previous Proposed Mechanism: Earlier studies suggested this compound worked by inhibiting the interaction between pDDX5 and β-catenin, thereby preventing β-catenin's nuclear translocation and the expression of pro-growth genes like c-Myc and Cyclin D1 [1] [3]. While this effect may contribute, the direct impairment of mitochondrial energy production is now considered the central mechanism [1].

The following diagram illustrates this primary mechanism and its cellular consequences.

Experimental Evidence & Efficacy Data

This compound has demonstrated potent anti-proliferative activity across a broad spectrum of cancer cell lines and in vivo models.

In Vitro Efficacy

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound across various human cancer cell lines, demonstrating its potent, nanomolar-range activity [3].

Table 1: In vitro anti-proliferative activity of this compound (IC₅₀) in human cancer cell lines [3]

| Cancer Type | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Renal | CAKI-1 | 0.011 |

| Breast (TNBC) | MDA-MB-231 | 0.012 |

| Ovarian | OVCAR-3 | 0.012 |

| Glioblastoma | U-251 | 0.015 |

| Liver | HepG2 | 0.019 |

| Colorectal | HCT-116 | 0.02 |

| Melanoma | SK-MEL-28 | 0.02 |

| Gastric | MKN-45 | 0.02 |

| Lung | A549 | 0.021 |

| Cervical | HeLa | 0.021 |

| Pancreatic | PANC-1 | 0.021 |

| Prostate | PC-3 | 0.021 |

This compound is effective against both chemosensitive (H69) and chemoresistant (H69AR) small-cell lung cancer cell lines [1] [5]. In sensitive cells, it induces G2-M cell cycle arrest and apoptosis (programmed cell death) [3].

In Vivo Efficacy

In mouse models, this compound has shown significant promise:

- It mitigates the growth of H69AR xenograft tumors and SCLC patient-derived xenograft (PDX) tumors [1] [5].

- Researchers suggest its efficacy may be enhanced when used in combination with other therapeutics, where this compound keeps tumors small and dormant, allowing a second agent to effectively kill them [4].

Experimental Protocols

To evaluate the effects of this compound in a research setting, the following key methodologies have been employed.

Cell-based Anti-proliferation Assay

This standard test measures the compound's ability to inhibit cancer cell growth.

- Procedure: Cells are seeded in multi-well plates and treated with a concentration gradient of this compound (e.g., 0-10 µM) for a set period, typically 72-96 hours [3].

- Viability Measurement: Cell viability is assessed using methods like the sulforhodamine B (SRB) assay or MTT assay [3].

- Output: Data is used to calculate IC₅₀ values, representing the drug concentration that reduces cell growth by 50% [3].

In Vivo Xenograft Tumor Growth Study

This protocol tests this compound's efficacy in a live animal model.

- Model Generation: Immunocompromised mice are implanted with human cancer cells (xenograft) or patient-derived tumor tissue (PDX) [1].

- Dosing: Mice are treated with this compound or a vehicle control. Administration can be oral, leveraging its oral bioavailability [6].

- Endpoint: Tumor volume is measured regularly over time and compared to the control group to assess the drug's ability to inhibit tumor growth [1].

Gene Expression Analysis

This is used to investigate the mechanism of action, specifically the impact on mitochondrial genes.

- Technique: RNA sequencing (RNA-Seq) or quantitative PCR (qPCR) is performed on RNA extracted from treated and untreated cancer cells [1].

- Analysis: Bioinformatic analysis reveals changes in the expression levels of genes related to oxidative phosphorylation and mitochondrial function following this compound treatment or DDX5 knockdown [1].

The workflow for these key experiments is summarized below.

Pharmacokinetic Profile

Studies in male Sprague-Dawley rats provide the following key pharmacokinetic parameters for this compound [6]:

Table 2: Pharmacokinetic parameters of this compound in rats [6]

| Parameter | Value (Intravenous, 5 mg/kg) |

|---|---|

| Terminal Half-life (t₁/₂) | 2.54 - 2.80 hours |

| Systemic Clearance (CL) | 691 - 865 mL/h/kg |

| Volume of Distribution (Vss) | 2040 - 3500 mL/kg |

| Absolute Oral Bioavailability | 56.9 - 57.4% |

- Absorption and Distribution: this compound has good permeability and is modestly absorbed after oral administration [6]. It distributes widely in tissues, with high abundance in adipose tissue, gut, and liver [6].

- Elimination: It is primarily eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance), with negligible excretion of unchanged drug in urine [6]. Following oral administration, 46.8% of the dose was recovered in feces, likely comprising both unabsorbed drug and biliary secretions [6].

Research Applications and Potential

This compound represents a pioneering approach in oncology, with significant research and potential clinical implications.

- Targeting Resistant Cancers: Its activity against chemo-resistant SCLC lines and its unique energy-disrupting mechanism make it a compelling candidate for treating recalcitrant tumors [4] [1].

- Tool Compound: Beyond therapy, this compound serves as a valuable tool for basic research to understand the functions of DDX5 and other RNA helicases in RNA biology and cancer metabolism [4].

- Combination Therapy: The research team proposes that this compound's best use may be in combination regimens, where it suppresses tumor growth, thereby sensitizing tumors to killing by other chemotherapeutic agents [4].

References

- 1. This compound blocks small cell lung cancer progression by ... [pmc.ncbi.nlm.nih.gov]

- 2. : Uses, Interactions, this compound | DrugBank Online Mechanism of Action [go.drugbank.com]

- 3. This compound (RX-5902) | Anti-Cancer Agent [medchemexpress.com]

- 4. Breast cancer drug this compound shows potential for small-cell lung... [ag.purdue.edu]

- 5. This compound blocks small cell lung cancer progression by ... [sciencedirect.com]

- 6. Pharmacokinetic Characterization of this compound and Its ... [pmc.ncbi.nlm.nih.gov]

Molecular Identity and Key Phosphorylation Sites

p68 RNA helicase (DDX5) is a prototypical member of the DEAD-box family of RNA helicases, involved in virtually all aspects of RNA metabolism [1]. Its function is critically regulated by post-translational modifications, particularly phosphorylation at specific serine, threonine, and tyrosine residues [2] [1].

The table below summarizes the key characterized phosphorylation sites and their functional impacts:

| Phosphorylation Site | Regulating Kinase/Pathway | Functional Consequences | Biological/Cancer Role |

|---|---|---|---|

| Tyrosine 593 (Y593) | PDGF signaling [3] | Enhances β-catenin nuclear translocation; Activates Snail1 transcription [3] | Promotes EMT, cell migration, and metastasis [3] |

| Threonine/Serine residues | p38 MAPK [2] | Modulates ATPase and RNA unwinding activities; Affects pre-mRNA splicing function [2] | Essential for normal cell growth and proliferation [2] |

| Multiple residues (Ser/Thr/Tyr) | Not specified (bacterially expressed protein) [2] | General phosphorylation status | Associated with cancer development and cell proliferation [2] |

Functional Consequences of Phosphorylation

Phosphorylation dynamically regulates p68's biochemical activities and its role in critical cellular processes.

- Regulation of Splicing Function: p68 is an essential human splicing factor that destabilizes the U1 snRNP interaction with the 5' splice site, facilitating the transition from the pre-spliceosome to the mature spliceosome [4]. Phosphorylation, particularly on threonine residues, directly controls its RNA unwinding activity, thereby regulating its function in the pre-mRNA splicing process [2].

- Transcriptional Co-activation and Gene Regulation: Phosphorylated p68, especially at Y593, acts as a transcriptional regulator. It is recruited to the promoter of the Snail1 gene, a master transcription factor for epithelial-mesenchymal transition (EMT). There, it promotes the dissociation of the histone deacetylase HDAC1 from the MBD3:Mi-2/NuRD complex, leading to the activation of Snail1 transcription and subsequent repression of E-cadherin [3].

- Cell Migration and Metastasis: p68 interacts with Ca²⁺-calmodulin in a migration-dependent manner. This interaction is crucial for the formation of lamellipodia and filopodia. p68 can function as a microtubule motor to transport calmodulin to the leading edge of migrating cells, a process vital for cancer metastasis. Disrupting this interaction with a peptide inhibitor significantly reduces metastasis in animal models [5].

The following diagram illustrates the major signaling pathways leading to p68 phosphorylation and their primary functional outcomes in cancer cells:

Major signaling pathways regulating p68 phosphorylation and their oncogenic functional outputs.

Experimental Evidence and Key Methodologies

Key experimental approaches used to study p68 phosphorylation and function include:

- In Vitro Kinase Assays: p68 was identified as a cellular target of p38 MAP kinase using specific kinase inhibitors followed by in vitro kinase assays, confirming direct phosphorylation [2].

- Functional Splicing Assays: The essential role of p68 in splicing was demonstrated by immunodepleting p68 from HeLa nuclear extracts, which arrested pre-mRNA splicing and prevented the dissociation of U1 snRNP from the 5' splice site. Splicing activity was restored by adding back recombinant his-p68 protein [4].

- Chromatin Immunoprecipitation (ChIP): This technique confirmed the direct interaction of phosphorylated p68 with the promoter of the Snail1 gene, providing a mechanistic link to its role in transcriptional regulation [3].

- Cell Migration and Metastasis Models: Peptide inhibition studies using a TAT-fused peptide containing the p68 IQ motif (PepIQ) successfully disrupted the p68-calmodulin interaction. This intervention strongly inhibited cell migration in scratch-wound assays and cancer metastasis in mouse xenograft models [5].

Oncogenic Role and Therapeutic Targeting

p68 is frequently overexpressed in various cancers, and its phosphorylation status is closely linked to tumor progression [1]. Its role as a crucial node in multiple oncogenic signaling pathways makes it a compelling therapeutic target.

- Role in Oncogenesis: Phospho-p68 (Y593) is a key driver of EMT and metastasis in colorectal carcinoma [3]. p68 also participates in a positive feedback loop with NF-κB, contributing to tumor progression in colorectal cancer and glioma [6]. In rhabdomyosarcoma, DDX5 supports tumor growth by stabilizing oncogenic factors and modulating fusion oncoproteins [7].

- Emerging Therapeutic Strategies: Several small-molecule inhibitors are under development [7]:

- RX5902 (Supinoxin): Binds to phosphorylated Y593, blocking its interaction with β-catenin and exhibiting anti-tumor effects in preclinical models. It is currently in Phase I/II clinical trials for solid tumors.

- FL118: Reduces DDX5 protein levels by promoting its ubiquitin-mediated degradation, showing efficacy in pancreatic and colorectal cancer models.

The diagram below summarizes the multi-faceted oncogenic role of phosphorylated p68 and potential therapeutic intervention points:

Oncogenic functions of phosphorylated p68 and the mechanisms of action for potential therapeutic inhibitors.

References

- 1. P68 RNA helicase as a molecular target for cancer therapy [jeccr.biomedcentral.com]

- 2. Regulation of DEAD-box p68 RNA Helicase by Protein ... [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphorylated P68 RNA Helicase Activates Snail1 ... [pmc.ncbi.nlm.nih.gov]

- 4. p68 RNA Helicase Is an Essential Human Splicing Factor ... [pmc.ncbi.nlm.nih.gov]

- 5. Interaction between p68 RNA helicase and Ca 2+ [nature.com]

- 6. A crucial determinant for p68 gene regulation in oncogenesis [sciencedirect.com]

- 7. the role of RNA helicase DDX5 [frontiersin.org]

Chemical and Pharmacological Profile

The table below summarizes the core identification and pharmacological data for Supinoxin [1] [2] [3].

| Property | Description |

|---|---|

| Generic Name | This compound [1] |

| Synonyms | RX-5902; RX 5902; P-p68 inhibitor RX-5902 [1] [2] [3] |

| CAS Number | 888478-45-3 [1] [3] |

| Chemical Formula | C₂₂H₂₄FN₅O₄ [1] [3] |

| Molecular Weight | 441.46 g/mol [1] [3] |

| Mechanism of Action | Probable ATP-dependent RNA helicase DDX5 modulator [1] |

| Primary Target | Tyrosine 593-phosphorylated DDX5 (pDDX5) [4] [5] |

| IUPAC Name | 4-(3,5-dimethoxyphenyl)-N-(7-fluoro-3-methoxyquinoxalin-2-yl)piperazine-1-carboxamide [1] |

Mechanism of Action and Signaling Pathways

This compound's anti-tumor activity is primarily mediated through its binding to phosphorylated DDX5, a key RNA helicase. While initially thought to inhibit β-catenin nuclear shuttling, recent studies propose it disrupts mitochondrial gene expression and cellular energy production [4] [6].

This compound binds phosphorylated DDX5, disrupting mitochondrial gene expression and energy production to inhibit cancer growth [4] [7] [6].

Anti-Cancer Activity and Efficacy Data

This compound demonstrates potent anti-proliferative activity across various cancer cell lines, including breast and lung cancers, and shows efficacy in animal models [4] [5].

In Vitro Cytotoxicity

The table below shows IC₅₀ values of this compound across human cancer cell lines [5].

| Cancer Cell Line | Cancer Type | This compound IC₅₀ (μM) |

|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer (TNBC) | 0.012 [5] |

| HCC1806 | Triple-Negative Breast Cancer (TNBC) | 0.056 (Average for sensitive lines) [5] |

| CAKI-1 | Renal Cell Carcinoma | 0.011 [5] |

| HCT-116 | Colon Carcinoma | 0.020 [5] |

| A549 | Non-Small Cell Lung Cancer (NSCLC) | 0.021 [5] |

| PANC-1 | Pancreatic Carcinoma | 0.021 [5] |

| H69 | Small Cell Lung Cancer (SCLC) | Inhibited proliferation [4] |

| H69AR | Chemo-resistant SCLC | Inhibited proliferation [4] |

In Vivo Efficacy

- TNBC Xenograft Models: Oral administration (160-600 mg/kg, once weekly) in MDA-MB-231 mouse models caused significant dose-dependent tumor growth inhibition (TGI), ranging from 55.7% to 94.58% [3] [5].

- SCLC Models: this compound treatment mitigated tumor growth in both H69AR xenograft models and SCLC Patient-Derived Xenograft (PDX) models [4] [6].

Key Experimental Protocols

Key methodologies from recent studies on this compound's effects in SCLC are summarized below [4].

| Experiment | Key Protocol Details | Measured Outcome |

|---|---|---|

| In Vitro Proliferation (SCLC) | Treated chemo-sensitive (H69) and chemo-resistant (H69AR) SCLC cell lines with this compound [4]. | Inhibition of cell proliferation [4]. |

| In Vivo Efficacy (SCLC) | Evaluated this compound in H69AR xenograft and SCLC PDX mouse models [4]. | Reduction in tumor growth [4]. |

| Gene Expression Analysis | Conducted transcriptomic profiling after this compound treatment and DDX5 knockdown [4]. | Inhibition of mitochondrial gene expression [4]. |

| Cellular Respiration Assay | Measured effect of this compound on mitochondrial function [4]. | Inhibition of oxidative phosphorylation [4]. |

| Protein Stability (CHX Assay) | Treated H69, H69AR, and HBEC-3KT cells with cycloheximide to block new protein synthesis [4]. | DDX5 protein half-life; increased stability in SCLC cells [4]. |

Research Implications and Future Directions

This compound represents a novel approach in cancer therapy, moving beyond traditional targets to inhibit RNA helicase DDX5 [4] [8]. Its ability to target phosphorylated DDX5 and disrupt mitochondrial energy production is particularly promising for treating recalcitrant cancers like SCLC [4] [6]. Future research will focus on:

- Combining this compound with other therapeutics to enhance tumor-killing effects [7] [8].

- Expanding understanding of DDX5 family proteins as targets for clinical cancer treatments [8].

References

- 1. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. This compound (RX-5902) | CAS 888478-45-3 [abmole.com]

- 3. This compound | 888478-45-3 [chemicalbook.com]

- 4. This compound blocks small cell lung cancer progression by ... [pmc.ncbi.nlm.nih.gov]

- 5. This compound (RX-5902) | Anti-Cancer Agent [medchemexpress.com]

- 6. This compound blocks small cell lung cancer progression ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Breast Cancer Drug this compound Shows Potential for Small- ... [vet.purdue.edu]

- 8. Breast cancer drug this compound shows potential for small-cell ... [ag.purdue.edu]

Key Experimental Data & Protocols

For research validation, Supinoxin's activity has been characterized through specific experimental protocols. Key quantitative data from these assays are summarized in the following table.

Table 1: In Vitro Antiproliferative Activity of this compound (RX-5902) in Human Cancer Cell Lines [1] Note: Activity was measured after 96 hours of exposure using a sulforhodamine B (SRB) assay.

| Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|

| MDA-MB-231 | Breast Adenocarcinoma (TNBC) | 0.012 |

| HCT-116 | Colon Cancer | 0.02 |

| PANC-1 | Pancreatic Cancer | 0.021 |

| A549 | Lung Cancer | 0.021 |

| HepG2 | Liver Cancer | 0.019 |

| OVCAR-3 | Ovarian Cancer | 0.012 |

| CAKI-1 | Renal Cancer | 0.011 |

Detailed Experimental Protocols

Cell Viability/Proliferation Assay (SRB Assay) [1]

- Cell Seeding: Plate cells in 96-well plates at an appropriate density.

- Compound Treatment: Expose cells to a concentration range of this compound (e.g., 0-10 μM) for a defined period (e.g., 72-96 hours).

- Fixation and Staining: Terminate the assay by adding cold trichloroacetic acid (TCA) to fix the cells. After incubation and washing, stain the protein content with sulforhodamine B dye.

- Measurement and Analysis: Dissolve the bound dye in a Tris buffer and measure the optical density (OD) at a wavelength of 510-560 nm. Calculate the percentage of cell growth inhibition relative to untreated controls and determine the IC₅₀ value.

Apoptosis Analysis (e.g., by Flow Cytometry) [1]

- Treatment: Treat sensitive and resistant cell lines with this compound (e.g., 0-100 nM) for 24-72 hours.

- Cell Staining: Harvest the cells and stain with Annexin V (to detect phosphatidylserine externalization) and a viability dye like propidium iodide (PI).

- Flow Cytometry: Analyze the stained cells using a flow cytometer to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

Cell Cycle Analysis [1]

- Treatment: Treat cells with this compound (e.g., 20 nM and 100 nM) for 24 hours.

- Fixation and Staining: Fix the cells with ethanol and then stain the cellular DNA with a fluorescent dye like propidium iodide (PI).

- Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in different cell cycle phases (G1, S, G2-M) is determined based on DNA fluorescence intensity. This compound treatment in sensitive cells results in an increase in the G2-M population and the induction of tetraploid/aneuploid cells.

Proposed Mechanisms of Action

The anticancer effect of this compound involves complex interactions at the molecular level, as illustrated in the diagram below.

This compound's primary mechanism involves binding to phospho-DDX5, which inhibits β-catenin nuclear translocation and downstream oncogene expression. Recent studies suggest it also impairs mitochondrial respiration [2] [3].

Pharmacokinetics and In Vivo Data

Table 2: Pharmacokinetic Profile of this compound in Male Sprague Dawley Rats [4]

| Parameter | Value (Intravenous, 5 mg/kg) | Value (Oral, 5 mg/kg) |

|---|---|---|

| Terminal Half-life (t₁/₂) | 2.54 - 2.80 hours | - |

| Systemic Clearance (CL) | 691 - 865 mL/h/kg | - |

| Volume of Distribution (Vss) | 2040 - 3500 mL/kg | - |

| Absolute Oral Bioavailability (F) | - | 56.9 - 57.4% |

| Fecal Excretion | 16.5% of dose | 46.8% of dose |

| Urinary Excretion | Negligible | Negligible |

- Tissue Distribution: Following intravenous administration, this compound was most abundantly distributed in the adipose tissue, gut, and liver among the nine major tissues studied (brain, liver, kidneys, heart, lungs, spleen, gut, muscles, adipose) [4].

- Primary Elimination Route: this compound is mainly eliminated via NADPH-dependent Phase I metabolism (58.5% of total clearance), while UDPGA-dependent Phase II metabolism appears negligible in rat liver microsomes [4].

Experimental Workflow for In Vivo Efficacy

A standard workflow for evaluating this compound's efficacy in animal models involves several key stages, as shown below.

In vivo efficacy studies typically involve establishing xenograft models, administering this compound orally, monitoring tumor growth, and conducting final biomarker analyses [2] [5].

Research Implications and Future Directions

This compound represents a novel approach in oncology by targeting a phospho-protein and RNA helicase. Its ability to inhibit multiple pro-tumorigenic pathways—Wnt/β-catenin signaling and cancer cell respiration—makes it a compelling candidate for further study [2] [5]. Future research should focus on:

- Combination Therapies: Testing this compound with other agents, such as immunotherapy or additional metabolic inhibitors, to enhance antitumor efficacy [3] [5].

- Biomarker Identification: Validating phospho-DDX5 (Y593) levels as a predictive biomarker for patient selection to improve clinical trial outcomes [1] [2].

- Mechanism Elucidation: Further clarifying the precise role of DDX5 in mitochondrial function and how this compound disrupts this process [2] [3].

References

- 1. This compound (RX-5902) | Anti-Cancer Agent [medchemexpress.com]

- 2. blocks small cell lung cancer progression by inhibiting... This compound [pmc.ncbi.nlm.nih.gov]

- 3. Breast cancer drug this compound shows potential for small-cell ... [ag.purdue.edu]

- 4. Pharmacokinetic Characterization of this compound and Its ... [pmc.ncbi.nlm.nih.gov]

- 5. First-in-Class Phosphorylated-p68 Inhibitor RX-5902 Inhibits β ... [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Review: DDX5 Protein in Carcinogenesis and Therapeutic Targeting

Introduction to DDX5 and Historical Context

DEAD-box helicase 5 (DDX5), also known as p68, is a member of the DEAD-box RNA helicase family characterized by the conserved Asp-Glu-Ala-Asp (D-E-A-D) amino acid sequence. First identified as a nuclear antigen immunologically cross-reactive with Simian Virus 40 T-antigen, DDX5 has since been recognized as a multifunctional nuclear protein with critical roles in RNA metabolism and gene regulation. The protein features a molecular weight of 69 kDa with 614 amino acids and is located on chromosome 17q23, a region frequently amplified in various cancers. DDX5 exhibits a conserved structure with two RecA-like domains (NTD and CTD) that facilitate its ATP-dependent RNA unwinding activity, with the N-terminal domain responsible for ATP binding and the C-terminal domain containing the RNA binding site [1].

The DDX5 gene produces two mRNA transcripts (2.3 kb and 4.4 kb), though only the 2.3 kb transcript codes for the functional full-length protein. While initially characterized as a nuclear protein, subsequent research has demonstrated that DDX5 undergoes nucleocytoplasmic shuttling, with transient cytoplasmic localization observed in various cancer cell lines. This subcellular redistribution appears to have significant implications for its oncogenic functions, particularly in processing microRNAs and regulating translational processes [1]. Over the past decade, substantial evidence has accumulated regarding DDX5's dual role in cancer—functioning as both an oncogene and tumor suppressor in a context-dependent manner, making it a fascinating subject for cancer biology research and therapeutic development.

Molecular Characterization and Cellular Functions

Structural Features and Biochemical Properties

DDX5 contains the characteristic motifs of DEAD-box helicases, including the conserved Q, I (Walker A), Ia, Ib, II (Walker B), and III motifs in the N-terminal domain, and IV, V, and VI motifs in the C-terminal domain. The protein also contains additional RGS-RGG and IQ motifs in its C-terminal domain that contribute to RNA binding specificity and protein-protein interactions. These structural elements enable DDX5 to undergo conformational changes during its catalytic cycle, allowing it to bind and unwind RNA secondary structures in an ATP-dependent manner. The helicase core demonstrates significant sequence identity with DDX17, with whom it frequently interacts in cellular complexes, though each appears to have distinct functional roles in various cancer contexts [1] [2].

DDX5 undergoes several post-translational modifications that regulate its activity, including phosphorylation, sumoylation, and ubiquitination. Recent research has revealed that phosphorylation of DDX5 by PAK5 promotes its sumoylation, enhancing its role in miRNA processing (specifically miRNA-10b) in breast cancer models [3]. Additionally, arginine methylation of DDX5 by PRMT5 at RGG/RG motifs facilitates its interaction with XRN2 and is required for its function in R-loop resolution, connecting its post-translational modification status to genome stability maintenance [4] [5]. These modifications represent important regulatory mechanisms that control DDX5's multifaceted activities in cancer cells.

Normal Physiological Functions

DDX5 participates in numerous fundamental cellular processes that require modulation of RNA structure or RNA-protein interactions:

- RNA Splicing and Processing: DDX5 contributes to alternative pre-mRNA splicing, facilitating the generation of different transcript variants from single genes [6] [7]

- Transcription Regulation: Functions as a co-regulator for transcription factors including p53, estrogen receptor alpha, MyoD, and Runx2, influencing gene expression patterns [2]

- miRNA Biogenesis: Participates in the Drosha microprocessor complex for miRNA maturation, particularly for growth-suppressive miRNAs induced by p53 [4] [5]

- Ribosome Assembly: Contributes to ribosome biogenesis through processing of ribosomal RNA [6]

- DNA Replication: Plays a role in G1-to-S phase progression by regulating the expression of DNA replication factors [2]

- Cellular Differentiation: Associated with differentiation processes in various cell types, including monocytic leukemia cells and multipotent cell lines [1]

These diverse functions highlight DDX5's central position in the gene expression regulatory network, explaining why its dysregulation has such profound implications in cancer development and progression.

DDX5 Expression Patterns Across Human Cancers

Pan-Cancer Expression Analysis

Comprehensive pan-cancer analyses reveal that DDX5 exhibits tissue-specific expression patterns across different malignancies. According to studies integrating data from TCGA, GTEx, and other databases, DDX5 mRNA expression is significantly elevated in eight cancer types, including breast cancer, prostate cancer, colon cancer, gastric cancer, and gliomas [6] [7]. Conversely, DDX5 expression is significantly decreased in 17 cancer types, suggesting a more complex role than a straightforward oncogene. The expression patterns have important implications for DDX5's potential as both a diagnostic biomarker and therapeutic target in specific cancer contexts [6].

Table 1: DDX5 Expression Patterns Across Selected Cancer Types

| Cancer Type | DDX5 Expression | Clinical Correlation | Prognostic Significance |

|---|---|---|---|

| Gastric Cancer | Significantly upregulated in 70.7% of cases [8] | Correlates with Ki67 index and advanced pathological stage [8] | Associated with proliferation and poor prognosis [8] |

| Breast Cancer | Frequently amplified and overexpressed [2] | Co-amplified with ERBB2 in some cases [2] | High expression predicts poor survival; therapeutic target [6] [2] |

| Prostate Cancer | Overexpressed, especially in castration-resistant forms [4] | Interacts with DNA repair proteins in advanced disease [4] | Promotes therapy resistance [4] |

| Hepatocellular Carcinoma | Controversial (both increased and decreased reports) [6] [1] | Context-dependent role | Inconsistent prognostic associations [6] |

Epigenetic Regulation of DDX5

The expression and activity of DDX5 in cancer is modulated by several epigenetic mechanisms, including promoter methylation and post-translational modifications. DNA promoter methylation levels of DDX5 are significantly reduced in eight cancer types, potentially contributing to its overexpression, though there are exceptions in four cancer types where increased methylation correlates with reduced expression [6]. These epigenetic regulations represent an additional layer of control over DDX5's oncogenic functions and may provide opportunities for epigenetic therapies or biomarker development in specific cancer contexts.

Functional Mechanisms in Tumorigenesis and Cancer Progression

Regulation of Cancer Cell Proliferation

DDX5 plays a fundamental role in promoting cancer cell proliferation through multiple mechanisms. In gastric cancer, DDX5 overexpression significantly enhances cell proliferation in vitro and in vivo, while its knockdown produces the opposite effect [8]. Mechanistically, DDX5 activates the mTOR/S6K1 signaling pathway in gastric cancer, and treatment with the mTOR inhibitor everolimus attenuates DDX5-mediated proliferation [8]. A positive correlation between DDX5 and phospho-mTOR expression has been confirmed in clinical gastric cancer samples, reinforcing the significance of this pathway in DDX5-driven tumor growth [8].

In breast cancer, DDX5 regulates G1-to-S phase progression by directly controlling the expression of DNA replication factors. DDX5 localizes to E2F-regulated promoters of genes encoding essential DNA replication components and facilitates RNA Polymerase II recruitment, thereby enabling the transcriptional program necessary for S-phase entry [2]. This function is particularly critical in cancer cells with DDX5 locus amplification, which demonstrates heightened dependence on DDX5 for proliferation and survival [2]. The central role of DDX5 in cell cycle progression makes it an attractive target for therapeutic intervention in multiple cancer types.

DNA Damage Repair and Genome Stability

DDX5 plays a complex role in DNA damage response and repair, which significantly influences cancer development, progression, and therapeutic resistance. As a coactivator of p53, DDX5 participates in the cellular decision-making between cell cycle arrest (for DNA repair) and apoptosis following DNA damage [4] [5]. DDX5 interacts with multiple DNA repair proteins, including those involved in non-homologous end joining (XRCC5, XRCC6), nucleotide excision repair (GTF2H1-4, ERCC2, ERCC3), and homologous recombination (RECQL4) [4]. These interactions are particularly prominent in advanced prostate cancer cells but absent in normal prostatic cells, suggesting a cancer-specific role in DNA repair that contributes to treatment resistance [4].

A critical function of DDX5 in genome maintenance is its role in R-loop resolution. R-loops are DNA-RNA hybrid structures that form during transcription and can cause DNA double-strand breaks if persistently accumulated. DDX5, when methylated by PRMT5, interacts with XRN2 and Thrap3 to resolve R-loops at transcriptional termination regions and near DNA damage sites [4] [5]. DDX5-deficient cells exhibit R-loop accumulation, spontaneous DNA damage, and hypersensitivity to replication stress, ultimately leading to genomic instability or cell death depending on the extent of damage [4]. This function positions DDX5 as a key mediator of the DNA damage response in cancer cells, significantly influencing their sensitivity to genotoxic therapies.

DDX5-mediated R-loop resolution pathway maintaining genomic stability

Cancer Metastasis and Invasion

DDX5 significantly influences cancer metastasis through multiple mechanisms, primarily by promoting epithelial-to-mesenchymal transition (EMT) and enhancing invasive capabilities. In prostate cancer, DDX5 expression correlates with advanced disease stage and metastasis, where it facilitates the transcriptional programs necessary for cell migration and invasion [1]. The protein contributes to metastasis through its interactions with key signaling pathways, including Wnt/β-catenin, Akt, and Notch signaling, which collectively enhance the expression of pro-invasive genes and cellular remodeling [6] [1].

Additionally, DDX5 promotes metastasis through its role in miRNA processing, particularly for pro-metastatic miRNAs like miRNA-10b in breast cancer [3]. PAK5-mediated phosphorylation promotes DDX5 sumoylation, enhancing its function in miRNA-10b processing and consequently facilitating breast cancer metastasis [3]. This post-translational regulation represents a sophisticated mechanism controlling DDX5's oncogenic functions in advanced cancers. The involvement of DDX5 in multiple aspects of the metastatic cascade positions it as a potential target for anti-metastatic therapies aimed at preventing cancer spread and improving patient outcomes in advanced disease.

Clinical Significance and Prognostic Value

Correlation with Clinical Outcomes

The relationship between DDX5 expression and patient prognosis varies across cancer types, reflecting its context-dependent functions. Pan-cancer analyses reveal that elevated DDX5 expression is associated with decreased overall survival (OS), progression-free interval (PFI), and disease-specific survival (DSS) in three specific cancer types, while surprisingly correlating with improved survival outcomes in other cancers [6]. In gastric cancer, DDX5 expression strongly correlates with Ki67 proliferation index and advanced pathological stage, indicating its association with disease progression [8]. Similarly, in breast cancers with DDX5 amplification, high expression predicts poor clinical outcomes and increased recurrence risk [2].

Table 2: DDX5 Prognostic Significance Across Cancers

| Cancer Type | Overall Survival | Progression-Free Survival | Disease-Specific Survival | Clinical Applications |

|---|---|---|---|---|

| Gastric Cancer | Reduced with high expression [8] | Correlates with advanced stage [8] | Associated with proliferation [8] | Potential prognostic biomarker [8] |

| Breast Cancer | Reduced in amplified subtypes [2] | Shorter in high expressors [6] | Correlates with therapy resistance [4] | Prognostic marker and therapeutic target [2] |

| Prostate Cancer | Reduced in CRPC [4] | Associates with metastasis [1] | Links to treatment resistance [4] | Predictive biomarker for therapy response [4] |

| Select Other Cancers | Improved in some types [6] | Variable across cancers [6] | Context-dependent [6] | Requires careful evaluation [6] |

Immune Microenvironment and DDX5

Emerging evidence indicates that DDX5 expression correlates with immune cell infiltration in the tumor microenvironment, suggesting immunomodulatory functions. Analyses of TCGA data reveal that DDX5 expression strongly correlates with the infiltration levels of CD8+ T cells, cancer-associated fibroblasts, and B cells across various malignancies [6] [7]. These correlations suggest potential roles for DDX5 in shaping the immune landscape of tumors, possibly through its functions in regulating cytokine and chemokine expression or through antigen presentation pathways.

Additionally, DDX5 has been implicated in viral carcinogenesis and may influence antiviral immune responses in the context of virus-associated cancers [9] [7]. DDX5 interacts with various viral proteins and participates in the replication cycles of several oncogenic viruses, potentially contributing to virus-mediated tumorigenesis [9] [1]. The protein also modulates innate immune signaling pathways, including NF-κB and interferon responses, further connecting its functions to the immune regulation in the tumor microenvironment [9]. These immunomodulatory aspects expand DDX5's potential clinical significance beyond cancer cell-intrinsic functions.

Experimental Models and Methodological Approaches

In Vitro and In Vivo Experimental Systems

The functional roles of DDX5 in cancer have been investigated using various experimental models ranging from cell culture systems to genetically engineered mouse models. In vitro, DDX5 knockdown via lentiviral shRNA systems has been employed in multiple cancer cell lines (e.g., gastric cancer NCI-N87 and KATO III cells, prostate cancer DU145 and PC-3 cells, breast cancer cells) to assess its necessity for proliferation, colony formation, and drug resistance [4] [8]. Conversely, lentivirus-mediated DDX5 overexpression has been used to demonstrate its sufficiency in promoting tumorigenic properties [8]. These systems have been instrumental in establishing DDX5's causal roles in cancer-relevant phenotypes.

For in vivo studies, xenograft models in immunodeficient mice have demonstrated that DDX5 knockdown inhibits tumor growth, while its overexpression enhances tumor formation [8]. More sophisticated genetically engineered mouse models, including inducible DDX5 knockout systems, have revealed tissue-specific functions and essential roles in DNA damage response [4]. Additionally, the MMTV-PyVT mouse model of breast cancer has been utilized to investigate DDX5's role in miRNA processing and metastasis [3]. These experimental systems collectively provide robust platforms for evaluating DDX5's functional significance and therapeutic potential across cancer types.

Key Methodological Approaches

Gene Expression Analysis: DDX5 mRNA expression is typically assessed using RNA extraction followed by real-time PCR with specific primers (e.g., DDX5 sense: 5'-GCCGGGACCGAGGGTTTGGT-3' and antisense: 5'-CTTGTGCTGTGCGCCTAGCCA-3') [8]. Large-scale pan-cancer analyses utilize TCGA and GTEx data processed with R software (version 3.6.3) and ggplot2 package for visualization [6] [7]

Protein Detection Methods: Western blotting using anti-DDX5 antibodies (e.g., from Abcam) confirms protein expression and phosphorylation status [8]. Immunohistochemistry on formalin-fixed paraffin-embedded tissues assesses DDX5 protein localization and levels in clinical samples, with scoring based on staining intensity (0-3) and extent (0-100%) [8]

Functional Assays: CCK-8 assays measure cell proliferation following DDX5 manipulation [8]. Colony formation assays evaluate long-term proliferative capacity [8]. Flow cytometry analyzes cell cycle distribution and apoptosis following DDX5 depletion [2]

Interaction Studies: Co-immunoprecipitation and mass spectrometry identify DDX5-interacting proteins [4] [5]. STRING database analyses map protein-protein interaction networks [6] [7]. Chromatin immunoprecipitation demonstrates DDX5 binding to specific gene promoters [2]

Experimental approaches for studying DDX5 in cancer models

Therapeutic Targeting and Future Directions

DDX5 as a Therapeutic Target

The compelling evidence for DDX5's roles in cancer progression and treatment resistance has stimulated interest in developing targeted therapeutic strategies. Several approaches have shown promise in preclinical models:

Direct Degradation: FL118, a molecular glue degrader, promotes DDX5 degradation and demonstrates efficacy against treatment-resistant prostate cancer organoids and cells [4] [5]. This approach selectively targets cancer cells with high DDX5 expression or dependency while potentially sparing normal tissues

Gene Amplification-Based Targeting: Breast cancer cells with DDX5 locus amplification show heightened sensitivity to DDX5 depletion compared to non-amplified cells, suggesting a therapeutic window for DDX5-targeted therapies in selected patient populations [2]

Combination Therapies: DDX5 depletion sensitizes cancer cells to DNA-damaging agents (e.g., irradiation, cisplatin) and targeted therapies, supporting its potential use in combination treatment regimens [4]. This approach is particularly promising for overcoming therapy resistance in advanced cancers

Pathway Inhibition: As DDX5 activates multiple oncogenic signaling pathways (mTOR, Wnt/β-catenin, Akt), combining DDX5 targeting with pathway-specific inhibitors may produce synergistic antitumor effects [8] [1]

Future Research Directions

While significant progress has been made in understanding DDX5's roles in cancer, several important research directions warrant further investigation:

Context-Dependent Functions: The mechanisms underlying DDX5's seemingly contradictory roles as both oncogene and tumor suppressor in different cancer types need clarification through tissue-specific knockout models and detailed molecular profiling [6] [1]

Therapeutic Resistance Mechanisms: Further research should explore how DDX5 contributes to therapy resistance across different cancer types and treatment modalities, potentially identifying predictive biomarkers for treatment response [4]

Immunomodulatory Functions: The relationships between DDX5 expression, immune cell infiltration, and response to immunotherapies represent an emerging area with significant clinical implications [6] [7]

Viral Carcinogenesis: DDX5's roles in virus-associated cancers merit deeper investigation, particularly its interactions with viral oncoproteins and contributions to viral replication [9] [1]

Developmental Therapeutic Optimization: Improving the specificity and efficacy of DDX5-targeting agents while minimizing normal tissue toxicity remains a critical challenge for clinical translation [4] [5]

Conclusion

DDX5 represents a multifunctional regulator of carcinogenesis with roles in tumor initiation, progression, metastasis, and therapy resistance across diverse cancer types. Its involvement in fundamental cellular processes—including transcription, DNA repair, RNA processing, and signaling pathway regulation—positions it as a central node in oncogenic networks. The context-dependent nature of DDX5's functions, influenced by tissue type, genetic background, and disease stage, adds complexity to its biological roles but also creates opportunities for precision medicine approaches.

References

- 1. Review Roles of DDX5 in the tumorigenesis, proliferation ... [sciencedirect.com]

- 2. DDX5 Regulates DNA Replication And Is Required For ... [pmc.ncbi.nlm.nih.gov]

- 3. PAK5 promotes RNA helicase DDX5 sumoylation and ... [sciencedirect.com]

- 4. Role of the DEAD-box RNA helicase DDX5 (p68) in cancer ... [pmc.ncbi.nlm.nih.gov]

- 5. of the DEAD-box RNA helicase Role (p68) in DDX DNA repair... 5 cancer [jeccr.biomedcentral.com]

- 6. Pan- cancer analysis of the prognostic and immunological roles of... [pmc.ncbi.nlm.nih.gov]

- 7. Pan-cancer analysis of the prognostic and immunological ... [frontiersin.org]

- 8. promotes gastric DDX cell proliferation in vitro and in vivo... 5 cancer [nature.com]

- 9. DDX5: an expectable treater for viral infection- a literature review [pmc.ncbi.nlm.nih.gov]

Comprehensive Technical Guide: p68 RNA Helicase Phosphorylation at Y593

Introduction and Molecular Context

p68 RNA helicase (also known as DDX5) represents a prototypical DEAD-box RNA helicase that serves as an essential regulator in numerous cellular processes. This multifunctional protein was initially discovered through antibody cross-reaction with simian virus SV-40 large T antigen and has since been established as a critical player in RNA metabolism, transcriptional regulation, and cell signaling pathways. The protein contains several conserved domains, including the characteristic DEAD motif (Asp-Glu-Ala-Asp) that defines its helicase family membership, along with RecA-like domains that facilitate ATP binding and RNA unwinding activities. p68 exhibits ubiquitous expression across human tissues and demonstrates particularly crucial functions in cell proliferation, early organ development, and maturation processes. The structural organization of p68 includes two RecA-like domains (Domain 1 and Domain 2) that form the catalytic core, with Domain 1 containing the Q-motif and motifs I-III responsible for ATP-binding, while Domain 2 (motifs IV-VI) facilitates RNA-duplex recognition [1] [2].

The Y593 phosphorylation site resides within the C-terminal region of p68, an area that has been demonstrated to possess RNA-binding capabilities and regulatory significance. This specific tyrosine residue has emerged as a critical regulatory point that undergoes phosphorylation in response to various cellular signals, particularly those involved in growth factor signaling and stress response pathways. The phosphorylation of Y593 represents a key post-translational modification that significantly alters p68's functions, protein interactions, and subcellular localization, thereby enabling this RNA helicase to integrate into broader regulatory networks that influence cell fate decisions, including proliferation, differentiation, and apoptosis [3] [4] [2].

Functional Consequences of Y593 Phosphorylation

Mechanism of EMT Induction via β-catenin

The phosphorylation of p68 at Y593 serves as a critical molecular switch that fundamentally alters the protein's functional capabilities and downstream signaling effects. One of the most significant consequences of this modification involves the regulation of epithelial-mesenchymal transition (EMT), a fundamental process in development and cancer progression. Upon phosphorylation at Y593, p68 facilitates the nuclear translocation of β-catenin, a key transcriptional co-activator in the Wnt signaling pathway. This process occurs through the direct interaction of phosphorylated p68 with axin, a component of the β-catenin destruction complex, thereby displacing axin and allowing β-catenin to accumulate and translocate to the nucleus where it activates target genes involved in cell proliferation and EMT [3] [4].

The molecular mechanism underlying this process involves structural alterations in p68 that enhance its interaction with specific protein partners. Phosphorylation at Y593 induces conformational changes that increase p68's affinity for components of the β-catenin degradation machinery. This post-translational modification essentially converts p68 from a conventional RNA helicase into a signaling modulator that can directly influence transcriptional programs. The transition is particularly important in cancer contexts, where sustained Y593 phosphorylation promotes continuous β-catenin signaling, driving tumor progression and metastatic potential through the acquisition of mesenchymal characteristics by epithelial cells [4] [2].

Transcriptional Regulation of Snail1

Beyond its role in β-catenin regulation, Y593-phosphorylated p68 also directly influences gene expression through chromatin-associated mechanisms. Research has demonstrated that phosphorylated p68 activates transcription of the Snail1 gene, which encodes a master regulator of EMT and a potent repressor of E-cadherin expression. This transcriptional activation occurs through a mechanism involving the recruitment of phosphorylated p68 to the Snail1 promoter, where it facilitates the dissociation of HDAC1 from the chromatin template. The removal of this histone deacetylase promotes a more open chromatin configuration, thereby enhancing Snail1 transcription and further reinforcing the EMT program [4].

The ability of phosphorylated p68 to modulate Snail1 expression highlights its function as a transcriptional co-regulator that can influence gene expression independent of its helicase activity. This activity appears to involve the interaction of p68 with the MBD3:Mi-2/NuRD complex, a nuclear remodeling and deacetylation complex that normally maintains repression of specific gene targets. Phosphorylated p68 potentially acts as a "displacer" protein that modulates protein-protein interactions within this chromatin remodeling complex, thereby altering its functional output at specific genomic loci. This mechanism represents a fascinating example of how an RNA helicase can directly influence epigenetic regulation and gene expression patterns in a phosphorylation-dependent manner [4].

Subcellular Localization and Nucleocytoplasmic Shuttling

The functional impact of Y593 phosphorylation extends to the regulation of p68's subcellular distribution. While p68 is predominantly nuclear under basal conditions, phosphorylation at Y593 influences its nucleocytoplasmic shuttling dynamics. This regulated trafficking is facilitated by the presence of specific nuclear localization signals (NLS) and nuclear export signals (NES) within the p68 protein sequence. Research has identified two functional NLS elements (NLS3 and NLS4) and two NES elements (NES5 and NES8) that mediate p68's movement between cellular compartments through the classical RanGTPase-dependent pathway [3].

The phosphorylation at Y593 appears to modulate this shuttling behavior, potentially by altering the exposure or accessibility of these localization signals or by affecting interactions with nuclear import/export machinery. This regulated localization mechanism enables phosphorylated p68 to perform distinct functions in different cellular compartments—acting as a transcriptional coregulator in the nucleus while potentially engaging with cytoplasmic signaling complexes or mRNA regulators. The dynamic localization of p68 represents an additional layer of control that ensures spatial regulation of its diverse functions, with Y593 phosphorylation serving as a key determinant of its distribution and compartment-specific activities [3] [5].

Experimental Evidence Summary

The functional significance of p68 phosphorylation at Y593 is supported by multiple lines of experimental evidence from various cellular and animal models. The table below summarizes key findings from critical studies that have elucidated the roles and mechanisms of this phosphorylation event:

| Experimental System | Key Findings | Functional Consequences | Citation |

|---|---|---|---|

| Colon cancer cells (HT-29, SW620) | PDGF-BB induces Y593 phosphorylation via c-Abl kinase | β-catenin nuclear translocation, EMT induction, E-cadherin downregulation | [4] [2] |

| Prostate cancer models | p68 identified as androgen receptor (AR) co-activator | Enhanced AR transcriptional activity, promotion of hormone-refractory disease | [6] |

| Heterokaryon assays | Demonstration of p68 nucleocytoplasmic shuttling | Nuclear export mediated by NES5 and NES8; regulation by phosphorylation status | [3] |

| Snail1 promoter studies | Phosphorylated p68 recruits to Snail1 promoter, displaces HDAC1 | Transcriptional activation of Snail1, repression of E-cadherin | [4] |

| Tumor tissue analyses | Increased p68 expression and phosphorylation in carcinomas | Correlation with tumor progression, metastasis, and poor prognosis | [2] [6] |

These experimental findings collectively establish Y593 phosphorylation as a critical regulatory mechanism that expands p68's functions beyond its canonical roles in RNA metabolism to include direct signaling and transcriptional regulatory activities. The consistent observation of this modification across multiple cancer types further underscores its pathological significance and potential as a therapeutic target.

Research Methods and Experimental Protocols

Detection and Analysis of Y593 Phosphorylation

The experimental characterization of p68 phosphorylation at Y593 employs a combination of molecular biology, biochemistry, and cell biology approaches. Immunoprecipitation and immunoblotting techniques form the foundation for detecting this modification, typically using phospho-specific antibodies that recognize the phosphorylated form of Y593. For these experiments, cells are lysed in appropriate buffer systems (often RIPA buffer supplemented with phosphatase and protease inhibitors), followed by immunoprecipitation with p68-specific antibodies. The precipitated complexes are then separated by SDS-PAGE and transferred to membranes for immunoblot analysis using phospho-tyrosine antibodies or, when available, antibodies specifically validated for recognizing p68 phosphorylated at Y593 [4] [6].

To specifically demonstrate the functional consequences of Y593 phosphorylation, researchers often employ site-directed mutagenesis to create phosphorylation-deficient (Y593F) or phosphomimetic (potentially Y593E) variants of p68. These mutants are then expressed in cell systems (often following knockdown of endogenous p68) to assess their impact on downstream signaling events and functional outputs. The functional assays typically include reporter gene assays for β-catenin-dependent transcription (e.g., TOPflash/FOPflash systems), assessment of EMT markers through immunoblotting (E-cadherin, vimentin, N-cadherin), and analysis of transcriptional changes in target genes such as Snail1 through quantitative RT-PCR or chromatin immunoprecipitation approaches [4] [6].

Pathway Mapping and Interaction Studies

Understanding the position and function of Y593 phosphorylation within broader signaling networks requires specialized experimental approaches. The following diagram illustrates the core signaling pathway involving p68 Y593 phosphorylation and its functional consequences in cancer progression:

core signaling pathway of p68 Y593 phosphorylation in cancer progression.

For mapping the specific protein interactions affected by Y593 phosphorylation, researchers commonly employ co-immunoprecipitation assays and yeast two-hybrid screening. These approaches have been instrumental in identifying the interaction between phosphorylated p68 and components of the β-catenin destruction complex, as well as its association with chromatin-modifying complexes. Additionally, chromatin immunoprecipitation (ChIP) assays have proven valuable for demonstrating the direct recruitment of phosphorylated p68 to specific genomic regions, such as the Snail1 promoter. These experiments typically involve cross-linking cells with formaldehyde, shearing chromatin by sonication, immunoprecipitating with p68-specific antibodies, and analyzing associated DNA sequences by PCR or sequencing [4] [6].

To establish the clinical relevance of experimental findings, tissue microarray (TMA) analyses combined with immunohistochemical staining using phospho-specific antibodies provide critical translational data. These approaches allow researchers to correlate Y593 phosphorylation status with clinical parameters such as tumor stage, grade, metastasis, and patient survival. The consistent observation of elevated p68 expression and phosphorylation in clinical tumor samples compared to benign tissue further validates the pathophysiological significance of this modification [2] [6].

Pathological Implications and Therapeutic Targeting

Role in Cancer Progression and Metastasis

The phosphorylation of p68 at Y593 has emerged as a significant factor in cancer pathogenesis, with substantial evidence linking this modification to tumor progression and metastatic dissemination. Elevated levels of Y593-phosphorylated p68 have been documented in multiple cancer types, including colon carcinoma, prostate cancer, breast cancer, and glioblastoma. In these malignancies, the phosphorylation event correlates with advanced disease stage, increased invasive potential, and poorer clinical outcomes. The mechanistic basis for this association primarily stems from the role of phosphorylated p68 in driving EMT, a cellular program that enables stationary epithelial cells to acquire migratory and invasive properties characteristic of mesenchymal cells [4] [2] [6].

The contribution of Y593-phosphorylated p68 to cancer progression extends beyond EMT regulation to include effects on therapeutic resistance. Evidence suggests that phosphorylation at this site may modulate cancer cell responses to conventional chemotherapeutic agents and targeted therapies. For instance, the balance between tyrosine phosphorylation (including Y593) and threonine phosphorylation of p68 appears to influence susceptibility to apoptosis-inducing stimuli, with tyrosine-phosphorylated forms correlating with resistance to TRAIL-induced cell death. This resistance mechanism may involve the activation of pro-survival signaling pathways downstream of phosphorylated p68, such as sustained β-catenin signaling and enhanced expression of anti-apoptotic genes [7].

Diagnostic and Therapeutic Applications

The consistent association between p68 Y593 phosphorylation and cancer progression positions this modification as a potential diagnostic biomarker and therapeutic target. From a diagnostic perspective, immunohistochemical detection of phosphorylated p68 in clinical specimens could potentially stratify patients based on tumor aggressiveness or likelihood of metastasis. This information might guide treatment decisions by identifying patients who could benefit from more aggressive or specific therapeutic approaches. Additionally, monitoring changes in p68 phosphorylation status during treatment could serve as a pharmacodynamic marker for assessing response to targeted therapies [2] [6].

From a therapeutic standpoint, several strategies could potentially target the Y593 phosphorylation pathway. Small molecule inhibitors directed against the upstream kinases responsible for this modification, particularly c-Abl, represent one feasible approach. The c-Abl inhibitor imatinib has already shown some utility in modulating p68 phosphorylation and function in experimental systems, suggesting that existing kinase inhibitors could be repurposed for malignancies driven by this pathway. Alternative approaches might focus on disrupting the protein interactions mediated by phosphorylated p68, such as its association with components of the β-catenin destruction complex or chromatin-modifying complexes. While such protein-protein interaction inhibitors present greater development challenges, they would offer enhanced specificity for the pathogenic functions of phosphorylated p68 while preserving its normal cellular activities [6] [7].

Conclusion and Future Perspectives

The phosphorylation of p68 RNA helicase at Y593 represents a critical regulatory mechanism that expands the functional repertoire of this enzyme beyond traditional RNA metabolism to include key roles in signal transduction and transcriptional regulation. This modification serves as a molecular switch that enables p68 to integrate into growth factor signaling pathways and directly influence cell fate decisions through mechanisms such as β-catenin nuclear translocation and Snail1 transcriptional activation. The consistent association of Y593 phosphorylation with cancer progression across multiple tumor types highlights its pathological significance and potential utility as a diagnostic marker and therapeutic target.

References

- 1. DEAD-box RNA with special reference to helicases : Unwinding... p 68 [pmc.ncbi.nlm.nih.gov]

- 2. P68 RNA helicase as a molecular target for cancer therapy [jeccr.biomedcentral.com]

- 3. P68 RNA Helicase Is A Nucleocytoplasm Shuttling Protein [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylated P68 RNA Helicase Activates Snail1 ... [pmc.ncbi.nlm.nih.gov]

- 5. P68 RNA helicase is a nucleocytoplasmic shuttling protein [nature.com]

- 6. The RNA helicase p68 is a novel Androgen Receptor Co- ... [pmc.ncbi.nlm.nih.gov]

- 7. of Phosphorylation by P38 MAP kinase... P 68 RNA Helicase [bmcmolcellbiol.biomedcentral.com]

Experimental Evidence for Target Identification

The identification of phosphorylated DDX5 as Supinoxin's target is supported by several key experimental techniques.

- Drug Affinity Responsive Target Stability (DARTS): This method leverages the principle that a small molecule binding to its protein target can stabilize the protein and protect it from proteolytic degradation. In the case of this compound, a DARTS assay demonstrated that it specifically binds to and stabilizes the Y593-phosphorylated form of DDX5, identifying DDX5 as its cellular target [1].

- Filter Binding Assay: This technique directly confirmed the binding interaction between this compound and phospho-DDX5, providing further biochemical evidence for the specific drug-target relationship [1].

These methods are part of the affinity-based pull-down approach for target identification. The general workflow for this strategy, which can be applied to compounds like this compound, is summarized below.

General workflow for affinity-based target identification.

Detailed Experimental Protocols

For researchers aiming to validate or explore this compound's target interactions, here are detailed methodologies for key experiments.

Protocol 1: Drug Affinity Responsive Target Stability (DARTS)

This label-free method identifies targets without chemical modification of the compound [2].

- Sample Preparation: Incubate this compound with a cell lysate (e.g., from cancer cell lines like MDA-MB-231 or H69) containing the potential target proteins. Include a vehicle control (DMSO) in a parallel sample.

- Proteolysis: Digest the protein mixture with a protease (e.g., pronase) over a range of concentrations. The binding of this compound to its target will make the target protein more resistant to digestion.

- Analysis: Analyze the digested samples by western blotting. A band corresponding to phosphorylated DDX5 that is more intense in the this compound-treated sample compared to the control across protease concentrations confirms a binding interaction [1].

Protocol 2: Target Validation via Gene Knockdown

This protocol validates the functional role of the identified target, DDX5.

- Gene Suppression: Use small interfering RNA (siRNA) to knock down DDX5 gene expression in relevant cancer cell lines (e.g., SCLC lines H69 and H69AR).

- Phenotypic Analysis: Assess the phenotypic effects of the knockdown, such as:

- Cell Proliferation: Measure using assays like sulforhodamine B (SRB) after 72-96 hours [3].

- Cell Cycle & Apoptosis: Analyze by flow cytometry to detect G2-M arrest and induction of apoptosis [3].

- Gene Expression: Perform transcriptomic analysis (e.g., RNA-Seq) to examine changes in mitochondrial respiration and oxidative phosphorylation genes [1] [4].

- Comparison with Drug Treatment: Compare the phenotypic effects of DDX5 knockdown with the effects of treating cells with this compound. A strong correlation between the knockdown and drug treatment phenotypes provides powerful validation that DDX5 is the functional target [1].

Mechanism of Action and Signaling Pathway

This compound's anti-tumor effect is achieved through a multi-faceted mechanism that disrupts key oncogenic signaling and cellular energy production, as illustrated below.

This compound's mechanism: binding phospho-DDX5 to inhibit β-catenin signaling and disrupt mitochondrial energy production.

- Disruption of β-catenin signaling: By binding to phospho-DDX5, this compound interferes with a novel interaction between DDX5 and β-catenin. This prevents the nuclear translocation of β-catenin, a critical step for the transcription of pro-growth and anti-apoptotic genes like c-Myc and Cyclin D1 [1] [5].

- Impairment of mitochondrial function: Independent of the β-catenin pathway, this compound treatment mimics the effects of DDX5 knockdown by reducing the expression of genes essential for oxidative phosphorylation. This leads to mitochondrial dysfunction and a severe reduction in cellular energy (ATP) production, which is particularly effective against cancers like small-cell lung cancer (SCLC) that depend on this energy pathway [1] [6] [4].

Pharmacokinetic and Experimental Data

The following table consolidates key quantitative data from preclinical studies, which is essential for designing in vitro and in vivo experiments.

| Parameter | Value / Finding | Context / Model |

|---|---|---|

| In Vitro Anti-proliferation (IC₅₀) | 10 - 21 nM [3] | Range across multiple cancer cell lines (TNBC, pancreatic, renal, etc.) |

| Cellular Permeability (Pₐₚₚ) | Comparable to metoprolol [5] [7] | Caco-2 cell model (high permeability) |

| Oral Bioavailability | 56.9 - 57.4% [5] [7] | Rat model |

| Primary Elimination Route | Phase I metabolism (58.5% of clearance) [5] [7] | Rat liver microsome (NADPH-dependent) |

| Key Tissue Distribution | High in adipose tissue, gut, liver [5] [7] | Rat model (after IV administration) |

References

- 1. This compound blocks small cell lung cancer progression by ... [pmc.ncbi.nlm.nih.gov]

- 2. of small molecules: an overview of the current... Target identification [bmcbiotechnol.biomedcentral.com]

- 3. This compound (RX-5902) | Anti-Cancer Agent [medchemexpress.com]

- 4. This compound blocks small cell lung cancer progression by ... [sciencedirect.com]

- 5. Pharmacokinetic Characterization of this compound and Its ... [mdpi.com]

- 6. Breast cancer drug this compound shows potential for small-cell ... [ag.purdue.edu]

- 7. Pharmacokinetic Characterization of this compound and Its ... [pmc.ncbi.nlm.nih.gov]

Application Note: Assessing Anti-Tumor Activity of Supinoxin (RX-5902) via In Vitro Cell Viability Assay

Introduction

Supinoxin (RX-5902) is a small-molecule inhibitor that targets phosphorylated DDX5 (pDDX5), an RNA helicase overexpressed in several cancers due to increased protein stability [1] [2]. Recent studies demonstrate its potent anti-proliferative effects in various cancer models, including small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) [2] [3]. Its mechanism of action involves inducing mitochondrial dysfunction and inhibiting the expression of genes critical for oxidative phosphorylation, thereby reducing cellular energy levels and blocking tumor progression [1] [4] [3]. This application note consolidates the available experimental data to provide a validated protocol for evaluating this compound's efficacy in vitro.

Key Experimental Findings and Quantitative Data

The following table summarizes the core quantitative findings from recent studies on this compound's effects on cancer cell lines. The data on SCLC cell lines is particularly robust, showing efficacy against both chemo-sensitive and chemo-resistant models [1] [2] [3].

Table 1: Summary of this compound's In Vitro Anti-Proliferation Effects

| Cell Line | Cancer Type | Phenotype | Key Finding | Reported IC50 / Effect |

|---|---|---|---|---|

| H69 [1] [2] | Small Cell Lung Cancer (SCLC) | Chemo-sensitive | Inhibited proliferation | Effective (Specific IC50 not stated) |

| H69AR [1] [2] | Small Cell Lung Cancer (SCLC) | Chemo-resistant | Inhibited proliferation; Induced mitochondrial dysfunction | Effective (Specific IC50 not stated) |

| MDA-MB-231 [2] | Triple-Negative Breast Cancer (TNBC) | - | Inhibited proliferation; Reduced tumor growth in xenografts | "Encouraging IC50 values" (Specific value not stated) |

| Various other lines [2] | Cancers of breast, colon, lung, prostate | - | DDX5 overexpression associated with progression | - |

Table 2: Documented Mechanistic Insights of this compound

| Investigated Aspect | Experimental Method | Key Outcome |

|---|---|---|

| Target Engagement | Drug Affinity Responsive Target Stability (DARTS), Filter Binding Assay [2] | Confirmed specific binding to phosphorylated DDX5 (pDDX5) at tyrosine 593. |

| Downstream Signaling | Western Blotting [2] [5] | Decreased levels of p-c-Jun, c-Myc, and Cyclin D1. |

| Mitochondrial Function | Gene Expression Analysis, Respiration Assays [1] [2] | Impaired expression of mitochondrial respiration genes; effectively blocked cellular respiration. |

| In Vivo Validation | H69AR xenograft and SCLC Patient-Derived Xenograft (PDX) models [1] [3] | Mitigated tumor growth. |

Proposed Detailed Protocol for MTT Cell Viability Assay

The following methodology is inferred from the context of the studies and standard practices for cell viability assays, such as the MTT assay mentioned in related research [6].

Principle: This protocol is designed to assess the reduction in cell viability following this compound treatment by measuring the metabolic activity of cells.

Materials:

- Cell Lines: SCLC lines (e.g., H69, H69AR) or other relevant cancer models (e.g., MDA-MB-231 for TNBC) [1] [2].

- Test Compound: this compound (RX-5902). A stock solution is typically prepared in DMSO and stored at -20°C. Subsequent dilutions should be made in culture medium, ensuring the final DMSO concentration is non-cytotoxic (e.g., ≤0.1%) [2].

- Controls: Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., 5-Fluorouracil).

- Equipment: Cell culture incubator (37°C, 5% CO2), biological safety cabinet, hemocytometer or automated cell counter, multi-channel pipettes, 96-well flat-bottom cell culture plates, microplate reader.

Procedure:

- Cell Seeding: Harvest exponentially growing cells and seed them into 96-well plates at a density that allows for untreated control cells to be ~80-90% confluent at the end of the assay period (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Include blank wells with medium only for background subtraction. Incubate for 24 hours to allow cell attachment.

- Drug Treatment: Prepare a serial dilution of this compound in culture medium to cover a desired concentration range. After 24 hours, carefully aspirate the old medium from the plated cells and add 100 µL of the this compound-containing medium to respective wells. Each concentration should be tested in multiple replicates (e.g., n=3-6).

- Incubation: Incubate the treated cells for the desired duration. Based on the literature, a 72-hour incubation is a standard and effective timeframe for assessing this compound's anti-proliferative effects [2].

- MTT Assay:

- After the incubation, add 10-20 µL of MTT reagent (5 mg/mL in PBS) directly to each well.

- Incubate the plate for 2-4 hours at 37°C.

- Carefully remove the medium containing MTT without disturbing the formed formazan crystals.

- Add 100-150 µL of DMSO to each well to solubilize the formazan crystals. Gently shake the plate for a few minutes.

- Absorbance Measurement: Use a microplate reader to measure the absorbance of each well at a wavelength of 570 nm, with a reference wavelength of 630-650 nm to subtract background.

- Data Analysis: Calculate the percentage of cell viability for each treatment group using the formula:

% Viability = (Mean Absorbance of Treated Well - Mean Absorbance of Blank) / (Mean Absorbance of Vehicle Control - Mean Absorbance of Blank) * 100. Plot % viability against the log of this compound concentration to determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Experimental Workflow and Mechanism of Action

The diagram below outlines the key steps for conducting the cell viability assay and the hypothesized mechanism by which this compound exerts its effects.

Critical Considerations for Researchers

- Mechanism Clarification: While initially thought to work by inhibiting β-catenin nuclear translocation, recent findings from Purdue University suggest this compound's primary anti-tumor effect in SCLC is through inducing mitochondrial dysfunction and blocking respiration [2] [3]. Your experimental design should account for this mechanism.

- Combination Therapy Potential: Researchers suggest this compound may be most effective in combination with other therapeutics. The strategy is to use this compound to suppress tumor growth by energy depletion, then "hit the tumors with something else that will kill them" [3].

- Data Accessibility: Raw data, including Western blot images supporting these findings, are publicly available in a dedicated data repository [5], which can be a valuable resource for troubleshooting or validation.

References

- 1. This compound blocks small cell lung cancer progression by ... [sciencedirect.com]

- 2. This compound blocks small cell lung cancer progression by ... [pmc.ncbi.nlm.nih.gov]

- 3. Breast cancer drug this compound shows potential for small-cell ... [medicalxpress.com]

- 4. This compound blocks small cell lung cancer progression by ... [47.251.13.51:8081]

- 5. Western blot raw data for "this compound Blocks Small Cell ... [data.mendeley.com]

- 6. Design, Synthesis, Anti-Tumor Activity and Molecular Docking ... [pmc.ncbi.nlm.nih.gov]

Supinoxin IC50 triple-negative breast cancer

Mechanism of Action

Supinoxin (RX-5902) is a first-in-class, orally active small molecule inhibitor that targets the Y593 phosphorylated-p68 RNA helicase (P-p68) [1] [2] [3]. p68 RNA helicase (also known as DDX5) is aberrantly expressed in various solid tumors, and its phosphorylation at Y593 promotes cancer progression by facilitating the nuclear translocation of β-catenin, which activates the transcription of pro-proliferative genes like Cyclin D1 and c-Myc [1] [4] [3].

This compound binds directly to phospho-DDX5, which attenuates the interaction between pDDX5 and β-catenin and inhibits its nuclear shuttling [4] [2]. This leads to the downregulation of β-catenin-dependent genes and induces apoptosis and G2-M cell-cycle arrest in sensitive cancer cells [2]. Recent studies also propose an additional mechanism, showing that this compound can inhibit mitochondrial respiration and oxidative phosphorylation by affecting DDX5, thereby reducing cellular energy levels and blocking tumor growth [5] [4].

The following diagram illustrates the proposed signaling pathways affected by this compound.

Anti-Proliferative Activity (IC50) in TNBC Models

This compound exhibits potent anti-proliferative activity against a panel of TNBC cell lines. The table below summarizes key IC50 values, which represent the half-maximal inhibitory concentration, typically measured after 72-96 hours of exposure using cell viability assays [2].

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Assay Duration | Reference |

|---|---|---|---|---|

| MDA-MB-231 | Triple-Negative Breast Cancer | 0.012 µM (12 nM) | 96 hours | [2] |

| HCC1806 | Triple-Negative Breast Cancer | ~0.056 µM (56 nM)* | 72 hours | [2] |

| CAL-51 | Triple-Negative Breast Cancer | Sensitive to treatment* | 72 hours | [2] |

| BT-549 | Triple-Negative Breast Cancer | Sensitive to treatment* | 72 hours | [2] |

| H69 | Small Cell Lung Cancer (SCLC) | Inhibited Proliferation | Not Specified | [4] |

| H69AR | Small Cell Lung Cancer (SCLC) | Inhibited Proliferation | Not Specified | [4] |

Note: The average IC50 across sensitive TNBC cell lines was reported to be ~56 nM [2].

Experimental Protocols

For researchers aiming to validate and explore the efficacy of this compound, here are detailed methodologies derived from the literature.

Protocol 1: Cell Viability and Anti-Proliferative Assay

This protocol is used to determine the IC50 values of this compound [2].

- Key Steps:

- Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in 96-well plates at a density appropriate for 96 hours of growth.

- Drug Treatment: After cell attachment, treat the cells with a concentration range of this compound (e.g., 0 nM to 10,000 nM). Include a DMSO vehicle control.

- Incubation: Incubate the plates for 72 hours.

- Viability Measurement: Assess cell viability using the Sulforhodamine B (SRB) assay or a similar method (e.g., MTT). For the SRB assay:

- Fix cells with trichloroacetic acid.

- Stain with SRB dye.

- Dissolve the bound dye in a Tris buffer.

- Measure the absorbance at 510-560 nm.

- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Cycle Analysis by Flow Cytometry